![molecular formula C6H6N4O2S B126191 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine CAS No. 152382-58-6](/img/structure/B126191.png)
1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine, also known as PTDA, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PTDA is a fused pyridine-thiadiazine system that possesses a unique chemical structure, which makes it a promising candidate for drug discovery.
Mécanisme D'action
The exact mechanism of action of 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine is still not fully understood. However, it has been suggested that 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine exerts its biological activities by modulating various signaling pathways, such as the NF-κB and MAPK pathways, which are involved in cell growth, proliferation, and apoptosis.
Effets Biochimiques Et Physiologiques
1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine has been found to induce cell cycle arrest and apoptosis in cancer cells, which suggests its potential as an anticancer agent. It has also been reported to possess antibacterial and antifungal activities, which could make it a potential candidate for the treatment of infectious diseases. Additionally, 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine has been found to possess anti-inflammatory and antioxidant activities, which could be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine is its relatively simple synthesis method, which makes it easily accessible for researchers. However, one of the limitations of 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine is its low solubility in water, which could limit its application in certain biological assays.
Orientations Futures
There are several future directions for the research on 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine. One of the potential areas of application is in the development of new anticancer agents. Further studies are needed to elucidate the exact mechanism of action of 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine and to identify its molecular targets. Additionally, the potential of 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine as an antimicrobial agent needs to be explored further. Further studies are also needed to investigate the pharmacokinetics and toxicity of 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine to assess its potential as a therapeutic agent.
Applications De Recherche Scientifique
1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine has been extensively studied for its biological activities and has shown promising results in various in vitro and in vivo studies. It has been reported to possess anticancer, antimicrobial, anti-inflammatory, and antiviral activities. 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine has also been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells.
Propriétés
Numéro CAS |
152382-58-6 |
|---|---|
Nom du produit |
1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine |
Formule moléculaire |
C6H6N4O2S |
Poids moléculaire |
198.21 g/mol |
Nom IUPAC |
1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine |
InChI |
InChI=1S/C6H6N4O2S/c7-6-9-4-1-2-8-3-5(4)13(11,12)10-6/h1-3H,(H3,7,9,10) |
Clé InChI |
ACBJUYCGPOQJND-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=C1NC(=NS2(=O)=O)N |
SMILES canonique |
C1=CN=CC2=C1NC(=NS2(=O)=O)N |
Synonymes |
2H-Pyrido[4,3-e]-1,2,4-thiadiazin-3-amine,1,1-dioxide(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

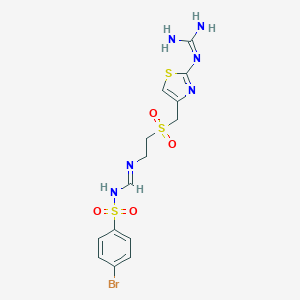
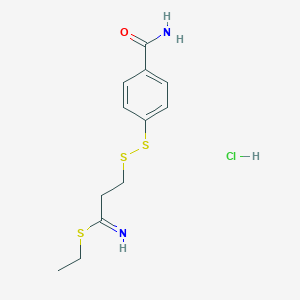
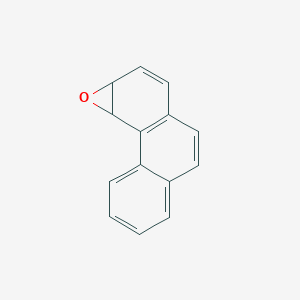
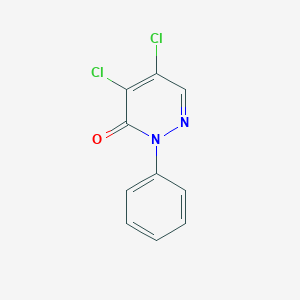
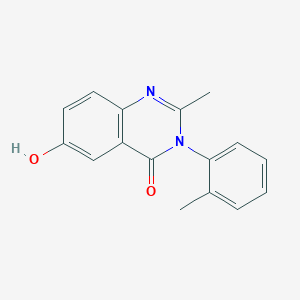
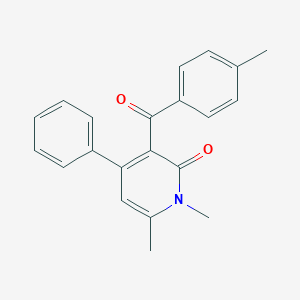
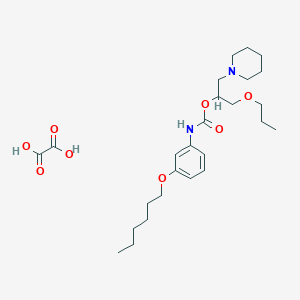
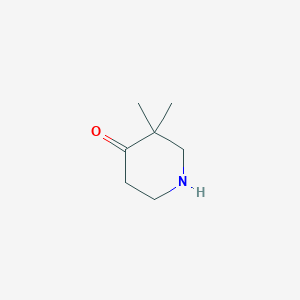
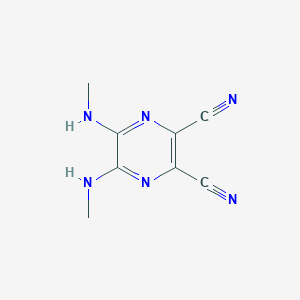
![Sodium {(5E)-5-[(1E)-1-(3-methyl-1,3-thiazolidin-2-ylidene)propan-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate](/img/structure/B126131.png)
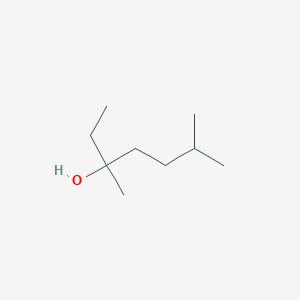
![3-[3-[[2-[[5-(2-Carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoic acid](/img/structure/B126134.png)
![5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole](/img/structure/B126138.png)
![3',6'-Bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B126143.png)